molecular formula C16H15N3O6S B11055577 Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate

Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11055577
M. Wt: 377.4 g/mol
InChI Key: GMEDPCRQBAURGH-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, nitro group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Acidic or basic conditions are often employed for hydrolysis and substitution reactions .

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and pyrimidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H15N3O6S

Molecular Weight

377.4 g/mol

IUPAC Name

dimethyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C16H15N3O6S/c1-8-5-9(2)18-16(17-8)26-13-7-10(14(20)24-3)12(19(22)23)6-11(13)15(21)25-4/h5-7H,1-4H3

InChI Key

GMEDPCRQBAURGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC(=C(C=C2C(=O)OC)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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